molecular formula C10H8F4N2O3S B2387215 5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411315-64-3

5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No. B2387215
CAS RN: 2411315-64-3
M. Wt: 312.24
InChI Key: PXTNIFRSIDZRJB-UHFFFAOYSA-N
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Description

Trifluoroacetyl compounds are a class of organic compounds that contain a trifluoroacetyl group, which consists of a carbonyl group bonded to a trifluoromethyl group . They are often used in organic synthesis due to their reactivity .


Synthesis Analysis

Trifluoroacetimidoyl halides, which are similar to the compound you’re asking about, are considered potent trifluoromethyl synthons used to construct a wide variety of trifluoromethyl-containing compounds . They are often prepared through reactions involving trifluoroacetyl chlorides .


Chemical Reactions Analysis

Trifluoroacetimidoyl halides are known to undergo various types of reactions, including coupling and annulation reactions . They can react with a variety of nucleophiles and electrophiles .

properties

IUPAC Name

5-[(2,2,2-trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N2O3S/c11-10(12,13)9(17)15-8-2-1-6-4-16(20(14,18)19)5-7(6)3-8/h1-3H,4-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTNIFRSIDZRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)F)C=C(C=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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